SOLVENT YELLOW 12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

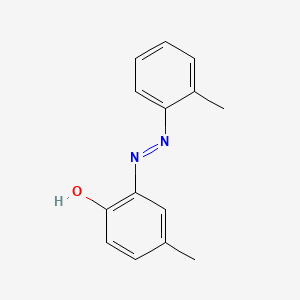

IUPAC Name |

4-methyl-2-[(2-methylphenyl)diazenyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-7-8-14(17)13(9-10)16-15-12-6-4-3-5-11(12)2/h3-9,17H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOVYFDMGDEHNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)N=NC2=CC=CC=C2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001023510 |

Source

|

| Record name | C.I. Solvent Yellow 12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001023510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6370-43-0 |

Source

|

| Record name | 4-Methyl-2-[2-(2-methylphenyl)diazenyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6370-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Solvent Yellow 12 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006370430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Solvent Yellow 12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001023510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(o-tolylazo)-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLVENT YELLOW 12 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GB6UR3XRC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Overview of C.I. Solvent Yellow 12 (CAS Number: 6370-43-0)

For Researchers, Scientists, and Drug Development Professionals

C.I. Solvent Yellow 12, identified by CAS Registry Number 6370-43-0, is a monoazo dye.[1][2] It is also known by other names such as Oil Yellow HA and has the Color Index number 11860.[1][3][4] This technical guide provides a summary of its chemical properties, synthesis, applications, and solubility, presented for a scientific audience.

Chemical and Physical Properties

This compound is characterized by its brilliant greenish-yellow to reddish-yellow hue.[1][2] Its chemical formula is C₁₄H₁₄N₂O, and it has a molecular weight of 226.27 g/mol .[1][4][5] The structural formula reveals a single azo bond, classifying it as a monoazo compound.[1] Key physical and chemical data are summarized in the table below for ease of reference.

| Property | Value |

| CAS Registry Number | 6370-43-0[1][3][4][5][6] |

| Molecular Formula | C₁₄H₁₄N₂O[1][4][5][6] |

| Molecular Weight | 226.27 g/mol [1][4][5][6] |

| Appearance | Brilliant Yellow Powder[4] |

| Melting Point | 97-98°C[1][2][6] |

| Boiling Point | 397°C at 760 mmHg[6] |

| Density | 1.09 g/cm³[6] |

| Flash Point | 254.5°C[6] |

| EINECS Number | 228-881-9[3][4][5] |

Experimental Protocols

Synthesis of this compound

The manufacturing process for this compound involves a classic azo coupling reaction. The general steps are outlined below:

-

Diazotization of o-Toluidine: o-Toluidine (o-methylaniline) is treated with a source of nitrous acid, typically sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid, at low temperatures (0-5°C). This reaction converts the primary aromatic amine into a diazonium salt.

-

Coupling Reaction: The resulting diazonium salt is then reacted with p-cresol (B1678582).[1] This electrophilic aromatic substitution reaction, known as azo coupling, forms the final this compound molecule. The hydroxyl group of p-cresol directs the coupling to the ortho position.

Solubility Testing

A standardized experimental protocol to determine the solubility of this compound in various organic solvents at 20°C would involve the following steps:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the solvent (e.g., acetone, butyl acetate, methylbenzene, dichloromethane, ethanol) in a sealed container.

-

Equilibration: The mixtures are agitated at a constant temperature (20°C) for a sufficient period to ensure equilibrium is reached and the solution is saturated.

-

Separation and Analysis: The undissolved solid is removed by filtration or centrifugation. A known volume of the clear, saturated solution is then taken, and the solvent is evaporated.

-

Quantification: The mass of the remaining dissolved dye is measured. The solubility is then calculated and expressed in grams per liter (g/L).

Solubility Data [2]

| Solvent | Solubility at 20°C (g/L) |

| Dichloromethane | 320 |

| Methylbenzene | 100 |

| Butyl Acetate | 90 |

| Acetone | 30 |

| Ethanol | 8 |

Visualizing the Synthesis Workflow

The logical flow of the synthesis process for this compound can be represented with a diagram.

Applications

This compound is primarily utilized for its coloring properties in various non-polar materials. Its good solubility in organic solvents and hydrocarbon-based products makes it suitable for:

-

Coloring of plastics, polymers, fibers, and rubber.[3]

-

Incorporation into paints and printing inks.[3]

Toxicological Information

Preliminary toxicological data indicates a lowest published toxic dose (TDLo) of 6000 mg/kg via subcutaneous exposure in mice over 57 weeks.[6] This study noted tumorigenic effects, classifying it as an equivocal tumorigenic agent by RTECS criteria.[6] Further research is necessary for a comprehensive toxicological profile.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound|CAS NO.6370-43-0 [xcolorpigment.com]

- 3. epsilonpigments.com [epsilonpigments.com]

- 4. This compound - SOLVENT YELLOW - L COLOR [l-color.com]

- 5. This compound | 6370-43-0 [m.chemicalbook.com]

- 6. CAS 6370-43-0 | this compound-Standard Group [std-fkm.com]

Synthesis of Solvent Yellow 12: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Yellow 12, with the Colour Index number 11860, is a monoazo dye characterized by its vibrant yellow hue. Its synthesis is a classic example of azo coupling, a fundamental reaction in organic chemistry with broad applications in the manufacturing of colorants. This technical guide provides an in-depth overview of the synthesis pathway of this compound, including detailed experimental protocols, quantitative analysis of the reaction, and characterization of the final product. The core of the synthesis involves the diazotization of o-toluidine (B26562), followed by an azo coupling reaction with p-cresol (B1678582). This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development, offering a detailed understanding of the synthesis and properties of this important azo dye.

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-) connecting aromatic rings. Their widespread use stems from their straightforward synthesis, cost-effectiveness, and broad color palette. This compound, chemically known as 2-(o-tolylazo)-p-cresol, is a solvent-soluble dye used in various applications, including the coloration of plastics, waxes, and inks. Understanding its synthesis pathway is crucial for process optimization, quality control, and the development of novel analogs with tailored properties.

Synthesis Pathway

The synthesis of this compound is a two-step process:

-

Diazotization of o-Toluidine: o-Toluidine is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). This reaction is carried out at low temperatures (0-5 °C) to ensure the stability of the highly reactive diazonium salt.

-

Azo Coupling with p-Cresol: The resulting o-tolyldiazonium chloride is then reacted with p-cresol in a coupling reaction. The hydroxyl group of p-cresol is an activating group, directing the electrophilic diazonium salt to the ortho position to form the final azo dye, 2-(o-tolylazo)-p-cresol.

The overall reaction is depicted in the following workflow:

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound.

Diazotization of o-Toluidine

-

In a 250 mL beaker, add 10.7 g (0.1 mol) of o-toluidine to a mixture of 25 mL of concentrated hydrochloric acid and 50 mL of water.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring. A fine precipitate of o-toluidine hydrochloride may form.

-

In a separate beaker, dissolve 7.0 g (0.1 mol) of sodium nitrite in 20 mL of water.

-

Slowly add the sodium nitrite solution dropwise to the cold o-toluidine hydrochloride suspension over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C.

-

The resulting clear solution of o-tolyldiazonium chloride is used immediately in the next step.

Azo Coupling Reaction

-

In a 500 mL beaker, dissolve 10.8 g (0.1 mol) of p-cresol in 100 mL of a 10% sodium hydroxide (B78521) solution.

-

Cool this solution to 5-10 °C in an ice bath.

-

Slowly add the previously prepared cold o-tolyldiazonium chloride solution to the p-cresol solution with vigorous stirring.

-

A yellow-orange precipitate of this compound will form immediately.

-

Continue stirring the reaction mixture for 1-2 hours, allowing the temperature to slowly rise to room temperature.

-

Filter the precipitate using a Buchner funnel and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the crude product in an oven at 60-70 °C.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| o-Toluidine (Molar Mass) | 107.15 g/mol | |

| p-Cresol (Molar Mass) | 108.14 g/mol | |

| Sodium Nitrite (Molar Mass) | 69.00 g/mol | |

| Product | ||

| This compound (Molar Mass) | 226.27 g/mol | [1] |

| Theoretical Yield | 22.63 g (based on 0.1 mol starting material) | |

| Typical Experimental Yield | 85-95% | |

| Melting Point | 97 °C | [1] |

Characterization

Physical Properties

This compound is a brilliant green-yellow to red-light yellow solid.[1] It is soluble in organic solvents such as ethanol, acetone, and benzene, but insoluble in water.[1]

Spectroscopic Data

The structure of the synthesized this compound can be confirmed by various spectroscopic techniques.

FTIR (Fourier-Transform Infrared) Spectroscopy:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretch (phenolic) |

| ~3030 | C-H stretch (aromatic) |

| ~2920 | C-H stretch (methyl) |

| ~1600, 1500, 1450 | C=C stretch (aromatic ring) |

| ~1440 | N=N stretch (azo group) |

| ~1250 | C-O stretch (phenolic) |

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy (in CDCl₃, δ in ppm):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | Aromatic H (ortho to azo) |

| ~7.5-7.1 | m | 6H | Aromatic H |

| ~5.5 | s | 1H | Phenolic OH |

| ~2.5 | s | 3H | Ar-CH₃ (from o-toluidine) |

| ~2.3 | s | 3H | Ar-CH₃ (from p-cresol) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy (in CDCl₃, δ in ppm):

| Chemical Shift (ppm) | Assignment |

| ~155 | C-OH (aromatic) |

| ~148-120 | Aromatic Carbons |

| ~115 | Aromatic C-H |

| ~20 | Ar-CH₃ |

| ~17 | Ar-CH₃ |

UV-Vis (Ultraviolet-Visible) Spectroscopy (in Ethanol):

| λmax (nm) |

| ~410 |

Logical Relationships in Synthesis

The synthesis of this compound is governed by a series of logical chemical principles. The diazotization step requires acidic conditions to generate the reactive nitrosonium ion and low temperatures to prevent the decomposition of the diazonium salt. The azo coupling is an electrophilic aromatic substitution reaction, where the electron-rich phenoxide ion (formed from p-cresol in alkaline medium) is attacked by the electrophilic diazonium ion.

Conclusion

The synthesis of this compound via the diazotization of o-toluidine and subsequent coupling with p-cresol is a robust and well-established method for producing this valuable azo dye. This guide has provided a detailed technical overview of the synthesis pathway, including a reproducible experimental protocol and expected quantitative and qualitative outcomes. The characterization data presented serves as a benchmark for confirming the identity and purity of the synthesized product. This information is intended to be a valuable resource for chemists and researchers, facilitating a deeper understanding of azo dye chemistry and its practical applications.

References

An In-Depth Technical Guide to Solvent Yellow 12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Solvent Yellow 12 (C.I. 11860), with a focus on its molecular weight and formula. It includes a summary of its key properties, a detailed experimental protocol for its synthesis, a validated analytical method for its characterization, and a logical diagram illustrating the relationship between its molecular structure and properties.

Core Chemical and Physical Data

This compound is a monoazo dye known by various synonyms, including 2-(o-Tolylazo)-p-cresol and Oil Yellow OPS. It presents as a brilliant greenish-yellow to reddish-yellow solid and is utilized in the coloring of mineral oils, greases, and paraffin (B1166041) waxes.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄N₂O | [1] |

| Molecular Weight | 226.27 g/mol | [1] |

| CAS Registry Number | 6370-43-0 | [1] |

| Chemical Family | Monoazo series | [2] |

| Appearance | Brilliant greenish-yellow to reddish-yellow | [1] |

| Melting Point | 97 °C | [2] |

| Solubility (at 20°C) | ||

| Acetone | 30 g/L | [2] |

| Butyl Acetate | 90 g/L | [2] |

| Methylbenzene | 100 g/L | [2] |

| Dichloromethane | 320 g/L | [2] |

| Ethylalcohol | 8 g/L | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the diazotization of o-toluidine (B26562) (O-Methylaniline) followed by an azo coupling reaction with p-cresol (B1678582).[1] The following is a representative laboratory-scale procedure.

Materials:

-

o-Toluidine

-

Hydrochloric Acid (concentrated)

-

Sodium Nitrite (B80452) (NaNO₂)

-

p-Cresol

-

Sodium Hydroxide (B78521) (NaOH)

-

Ice

-

Water

-

Starch-iodide paper

Procedure:

Part 1: Diazotization of o-Toluidine

-

In a beaker, prepare a solution of o-toluidine in dilute hydrochloric acid. Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite to the o-toluidine hydrochloride solution. Maintain the temperature between 0-5 °C throughout the addition.

-

Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper. A positive test (blue-black color) indicates the completion of the diazotization. The resulting solution contains the o-tolyldiazonium chloride.

Part 2: Azo Coupling with p-Cresol

-

In a separate beaker, dissolve p-cresol in an aqueous solution of sodium hydroxide to form sodium p-cresolate. Cool this solution in an ice bath.

-

Slowly add the cold o-tolyldiazonium chloride solution to the sodium p-cresolate solution with vigorous stirring. Maintain the temperature below 10 °C.

-

A colored precipitate of this compound will form. Continue stirring for a period to ensure the completion of the coupling reaction.

-

Isolate the crude this compound by filtration.

-

Wash the precipitate with water to remove any unreacted starting materials and salts.

-

The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The purity and concentration of this compound can be determined using reverse-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 reverse-phase column (e.g., Newcrom R1) is suitable for this separation.[3]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acidifier such as phosphoric acid or formic acid (for MS compatibility).[3] A typical starting point could be a gradient elution to optimize separation.

-

Flow Rate: A standard flow rate of 1.0 mL/min can be used.

-

Detection: UV-Vis detection at the wavelength of maximum absorbance (λmax) of this compound. The visible spectrum of yellow dyes typically falls in the range of 400-420 nm.[4]

-

Sample Preparation: Dissolve a known amount of the this compound sample in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

Logical and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the synthesis pathway and a typical analytical workflow for this compound.

References

Spectroscopic Analysis of SOLVENT YELLOW 12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the monoazo dye, SOLVENT YELLOW 12 (C.I. 11860). It details the methodologies for acquiring and interpreting Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectra, crucial for the characterization and quality control of this compound in research and development settings. While specific, experimentally-derived spectral data for this compound is not publicly available in the referenced literature, this guide presents generalized protocols and illustrative data based on the analysis of similar azo dyes.

Compound Information

| Property | Value |

| Chemical Name | 2-(o-tolylazo)-p-cresol |

| C.I. Name | This compound |

| CAS Number | 6370-43-0 |

| Molecular Formula | C₁₄H₁₄N₂O |

| Molecular Weight | 226.27 g/mol |

| Chemical Structure | SMILES: Cc1ccc(c(c1)/N=N/c2ccccc2C)O |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for determining the absorption properties of this compound, which are directly related to its color and electronic structure. The wavelength of maximum absorption (λmax) is a key parameter for identification and quantification.

Illustrative UV-Vis Spectroscopic Data

The following table presents expected UV-Vis absorption data for this compound in a common organic solvent, based on typical values for similar azo dyes.

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Ethanol | ~400-430 | Data not available |

Note: The λmax for a related compound, acidic direct yellow 12, has been reported at 400 nm and 430 nm in aqueous solutions.[1][2] The exact value for this compound may vary depending on the solvent and its concentration.

Experimental Protocol for UV-Vis Spectroscopy

This protocol outlines a general procedure for obtaining the UV-Vis absorption spectrum of this compound.

Materials and Equipment:

-

This compound sample

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or chloroform)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

Double-beam UV-Vis spectrophotometer

Procedure:

-

Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to a final concentration suitable for measurement, typically in the range of 1 x 10⁻⁵ M.[3]

-

Instrument Calibration: Turn on the spectrophotometer and allow it to warm up. Calibrate the instrument by running a baseline scan with a cuvette filled with the pure solvent.

-

Sample Measurement:

-

Rinse a quartz cuvette with a small amount of the sample solution and then fill it approximately three-quarters full.

-

Wipe the optical surfaces of the cuvette with a lint-free cloth.

-

Place the cuvette in the sample holder of the spectrophotometer.

-

Scan the sample over a wavelength range of 250-700 nm.[3]

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

If quantitative analysis is required, use the Beer-Lambert law (A = εcl) to determine the molar absorptivity or the concentration of unknown samples, where A is the absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

Illustrative NMR Spectroscopic Data

The following tables provide predicted chemical shifts for the ¹H and ¹³C nuclei of this compound. These are estimated values and may differ from experimental results.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not available | - | - | Aromatic Protons |

| Data not available | - | - | -OH Proton |

| Data not available | - | - | Methyl Protons |

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| Data not available | Aromatic Carbons |

| Data not available | Methyl Carbons |

Note: The actual chemical shifts can be influenced by the choice of deuterated solvent, concentration, and temperature.

Experimental Protocol for NMR Spectroscopy

This protocol describes a general method for acquiring ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) directly in an NMR tube.

-

Ensure the sample is fully dissolved. If necessary, the solution can be filtered through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum. Standard parameters are typically sufficient.

-

Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing and Analysis:

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectra. For ¹H and ¹³C spectra in CDCl₃, the residual solvent peak at 7.26 ppm and 77.16 ppm, respectively, can be used as an internal reference.[1]

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the specific protons and carbons in the this compound molecule. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be employed for more complex structural elucidation.[1][4]

-

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the UV-Vis and NMR spectroscopic analysis of this compound.

References

- 1. diva-portal.org [diva-portal.org]

- 2. researchgate.net [researchgate.net]

- 3. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 4. Structural analysis of azo dyes using NMR spectroscopy and X-ray crystallography - American Chemical Society [acs.digitellinc.com]

Solubility of SOLVENT YELLOW 12 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of C.I. Solvent Yellow 12 (CAS No. 6370-43-0), a monoazo dye. An understanding of its solubility in various organic solvents is critical for its application in industries ranging from plastics and coatings to printing inks and smoke dyes. This document compiles available quantitative solubility data and outlines detailed experimental protocols for its determination, adhering to international standards.

Core Concepts in Solubility

The dissolution of a solid solute, such as this compound, in a liquid solvent is a thermodynamic process governed by the principle of "like dissolves like." This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, an organic dye, its solubility is primarily influenced by the polarity of the organic solvent, temperature, and the presence of specific functional groups in both the dye and the solvent molecules.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in a range of common organic solvents at a standardized temperature. This data is essential for formulation development, enabling precise control over the concentration of the dye in a given solution.

Table 1: Solubility of this compound in Various Organic Solvents at 20°C

| Organic Solvent | Chemical Formula | Solubility (g/L) |

| Dichloromethane | CH₂Cl₂ | 320[1] |

| Methylbenzene (Toluene) | C₇H₈ | 100[1] |

| Butyl Acetate | C₆H₁₂O₂ | 90[1] |

| Acetone | C₃H₆O | 30[1] |

| Ethyl Alcohol (Ethanol) | C₂H₅OH | 8[1] |

Note: Data is compiled from publicly available resources. Independent verification is recommended for critical applications.

Experimental Protocols for Solubility Determination

To ensure accuracy and reproducibility, the determination of dyestuff solubility in organic solvents should follow standardized methodologies. The International Organization for Standardization (ISO) provides such a standard in ISO 7579:2009: Dyestuffs — Determination of solubility in organic solvents — Gravimetric and photometric methods . This standard outlines two primary methods suitable for this purpose.

Gravimetric Method (for Volatile Solvents, Boiling Point < 120°C)

This method is recommended for solvents that can be easily evaporated.

Principle: A saturated solution of the dyestuff is prepared, and a known volume of this solution is evaporated to dryness. The mass of the remaining dyestuff is then determined, from which the solubility is calculated.

Detailed Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a suitable flask containing the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature (e.g., 20°C ± 0.5°C) for a sufficient period (typically 24-48 hours) to reach equilibrium. A mechanical shaker or magnetic stirrer is recommended.

-

After agitation, allow the solution to stand undisturbed for a period to allow the excess solid to settle.

-

-

Separation of the Saturated Solution:

-

Carefully decant or pipette a portion of the clear supernatant into a clean, dry container.

-

To remove any suspended microparticles, filter the supernatant through a syringe filter (e.g., 0.45 µm pore size) that is compatible with the organic solvent.

-

-

Determination of Solute Mass:

-

Accurately transfer a known volume of the filtered saturated solution into a pre-weighed, dry evaporating dish.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood on a hot plate at low heat or in a vacuum oven at a temperature that will not degrade the dye).

-

Once the solvent is fully evaporated, cool the evaporating dish in a desiccator to room temperature.

-

Weigh the dish containing the dry this compound residue on an analytical balance.

-

Repeat the drying, cooling, and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved dye by subtracting the initial mass of the empty evaporating dish from the final constant mass of the dish with the residue.

-

The solubility is then calculated by dividing the mass of the residue by the volume of the filtrate used and is typically expressed in grams per liter (g/L).

-

Photometric Method (for Less Volatile Solvents, Boiling Point > 120°C)

This method is particularly suitable for colored compounds like this compound and is used with solvents that are not easily evaporated.

Principle: The concentration of the dyestuff in a saturated solution is determined by measuring its absorbance of light at a specific wavelength and comparing it to a pre-established calibration curve.

Detailed Methodology:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute, non-saturated solution of this compound in the chosen organic solvent.

-

Using a UV-Vis spectrophotometer, scan the solution over a relevant wavelength range to identify the wavelength of maximum absorbance (λmax).

-

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound in the organic solvent with a precisely known concentration.

-

Perform a series of accurate serial dilutions of the stock solution to create a set of standard solutions of known, decreasing concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax, using the pure organic solvent as a blank.

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship (Beer-Lambert Law), and the equation of the line (y = mx + c) should be determined.

-

-

Preparation and Measurement of Saturated Solution:

-

Prepare a saturated solution of this compound as described in steps 1a and 1b of the Gravimetric Method.

-

Filter the saturated solution as described in step 2 of the Gravimetric Method.

-

Accurately dilute a known volume of the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of this diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation from the calibration curve to calculate the concentration of the diluted solution from its measured absorbance.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the solvent at the specified temperature.

-

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

Caption: Workflow for the Gravimetric Method of solubility determination.

References

Technical Guide: Thermogravimetric Analysis of Solvent Yellow 12 (C.I. 11860)

An in-depth technical guide on the thermogravimetric analysis of Solvent Yellow 12, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound, with the chemical name 2-methyl-4-[(2-methylphenyl)azo]phenol and a molecular weight of 226.27 g/mol , is a monoazo dye used in the coloration of various materials, including oils, waxes, and plastics.[1][2] Its thermal stability is a critical parameter for its application in manufacturing processes that involve high temperatures. Thermogravimetric analysis (TGA) is an essential analytical technique used to determine the thermal stability and decomposition profile of materials by measuring the change in mass as a function of temperature.[3] This guide provides a detailed overview of the thermogravimetric analysis of this compound, including a representative experimental protocol, data interpretation, and a plausible decomposition pathway.

Experimental Protocol

A detailed methodology for conducting the thermogravimetric analysis of this compound is outlined below. This protocol is designed to ensure reproducibility and accuracy in assessing the material's thermal properties.

1. Instrumentation and Calibration:

-

Instrument: A calibrated thermogravimetric analyzer capable of operating up to 800 °C with high sensitivity.

-

Calibration: Temperature and mass calibration were performed using certified reference materials prior to analysis.

2. Sample Preparation:

-

Sample: this compound powder (CAS 6370-43-0), used as received.[1]

-

Mass: An aliquot of 5.0 ± 0.2 mg of the sample was weighed directly into an alumina (B75360) crucible.

3. TGA Parameters:

-

Atmosphere: High-purity nitrogen gas was used as the purge gas to maintain an inert environment.

-

Flow Rate: A constant flow rate of 50 mL/min was maintained throughout the experiment.

-

Temperature Program: The sample was heated from 30 °C to 800 °C.

-

Heating Rate: A linear heating rate of 10 °C/min was applied. This rate provides a good balance between resolution of thermal events and experimental time.[4]

The workflow for this experimental procedure is visualized in the diagram below.

Results and Data Analysis

The thermal decomposition of this compound under an inert nitrogen atmosphere occurs in distinct stages. The results, including onset temperature (Tonset), peak decomposition temperature (Tpeak) from the derivative thermogravimetric (DTG) curve, and percentage weight loss for each stage, are summarized below.

Table 1: Summary of TGA Data for this compound

| Decomposition Stage | Tonset (°C) | Tpeak (°C) | Weight Loss (%) |

| Stage 1 | 155 | 182 | 4.8 |

| Stage 2 | 283 | 321 | 45.3 |

| Stage 3 | 455 | 552 | 40.1 |

| Final Residue at 800°C | - | - | 9.8 |

Table 2: Interpretation of Decomposition Stages

| Stage | Temperature Range (°C) | Associated Process |

| 1 | 155 - 210 | Initial volatilization of minor impurities and/or sublimation post-melting (M.P. ~97 °C[1]). |

| 2 | 283 - 400 | Primary decomposition: Cleavage of the azo bond (-N=N-), the thermally weakest point, and fragmentation of side chains. |

| 3 | 400 - 650 | Secondary decomposition: Pyrolysis and carbonization of the larger aromatic fragments generated in Stage 2. |

The analysis indicates that this compound is thermally stable up to approximately 283 °C, after which the primary and most significant mass loss occurs. The process is largely complete by 650 °C, leaving a small char residue, which is typical for complex organic molecules pyrolyzed in an inert atmosphere.

Plausible Decomposition Pathway

Based on the structure of this compound and the observed thermal events, a logical decomposition pathway can be proposed. The initial and most significant energy input leads to the homolytic cleavage of the azo bond, followed by the breakdown of the resulting radical fragments at higher temperatures.

This pathway illustrates that the critical step in the thermal degradation of this compound is the scission of the azo linkage. The subsequent pyrolysis of the resulting aromatic structures accounts for the final major weight loss observed at higher temperatures.

Conclusion

The thermogravimetric analysis of this compound reveals a multi-stage decomposition process under an inert atmosphere. The dye is thermally stable up to approximately 283 °C, making it suitable for applications where processing temperatures remain below this threshold. The primary decomposition is initiated by the cleavage of the azo bond, which is a characteristic feature of this class of dyes. This technical guide provides a foundational understanding of the thermal behavior of this compound, offering valuable data for material scientists and professionals in related fields.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. chembk.com [chembk.com]

- 3. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]

- 4. Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of SOLVENT YELLOW 12 as a Dye

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Yellow 12, a monoazo dye, imparts a brilliant yellow hue to a variety of materials through a physical dissolution mechanism. This technical guide elucidates the core principles governing its function as a solvent dye. It delves into the chemical and physical properties of this compound, the thermodynamics of its dissolution, and the nature of the intermolecular forces that dictate its interaction with solvents and substrates. This document provides a detailed overview of the dye's mechanism of action, supported by quantitative data, experimental protocols, and visualizations to facilitate a comprehensive understanding for research and development professionals.

Introduction

This compound, with the Color Index name this compound and number 11860, is a synthetic organic colorant belonging to the monoazo class of dyes.[1] Its primary application lies in the coloration of nonpolar materials such as plastics, polymers, waxes, oils, lubricants, and printing inks.[2] Unlike reactive dyes that form covalent bonds with the substrate, or acid and basic dyes that rely on ionic interactions, the mechanism of action for solvent dyes is a physical process of dissolution and subsequent incorporation into the substrate matrix. This guide provides a detailed technical examination of this mechanism for this compound.

Physicochemical Properties of this compound

A thorough understanding of the mechanism of action of this compound necessitates a review of its fundamental physicochemical properties. These properties are summarized in Table 1.

| Property | Value | Reference |

| Chemical Name | 4-methyl-2-[(2-methylphenyl)diazenyl]phenol | [3] |

| C.I. Name | This compound | [1] |

| C.I. Number | 11860 | [1] |

| CAS Number | 6370-43-0 | [1][4] |

| Molecular Formula | C₁₄H₁₄N₂O | [1][4] |

| Molecular Weight | 226.27 g/mol | [1][4] |

| Appearance | Brilliant yellow powder | [4] |

| Melting Point | 97 °C | [1][2] |

| Density | 1.10 g/cm³ | [4] |

Core Mechanism of Action: A Physical Process

The coloring action of this compound is a multi-step physical process driven by intermolecular forces. The overall mechanism can be broken down into three key stages: dissolution, diffusion, and fixation.

Dissolution in an Organic Solvent

Being a nonpolar molecule, this compound is insoluble in water but readily dissolves in various organic solvents. This solubility is governed by the principle of "like dissolves like," where the intermolecular forces between the dye molecules and the solvent molecules are sufficiently strong to overcome the forces holding the dye molecules together in their solid state.

The primary intermolecular forces at play during the dissolution of this compound in a nonpolar or slightly polar organic solvent are:

-

Van der Waals Forces (London Dispersion Forces): These are weak, transient forces arising from temporary fluctuations in electron density around the molecules. Both the dye and the nonpolar solvent molecules exhibit these forces, allowing for their mutual interaction and mixing.

-

Dipole-Dipole Interactions: Although primarily nonpolar, the presence of the azo group (-N=N-) and the hydroxyl group (-OH) in the this compound molecule introduces some polarity. This allows for weak dipole-dipole interactions with polar organic solvents.

The dissolution process can be visualized as the solvent molecules surrounding and solvating individual dye molecules, breaking down the crystal lattice of the solid dye.

Caption: Dissolution of this compound in an organic solvent.

Diffusion into the Substrate

Once dissolved, the dye molecules, along with the solvent molecules, can diffuse into the polymer matrix of the substrate being colored (e.g., plastic, wax). The rate of diffusion is influenced by several factors, including the temperature, the viscosity of the dye-solvent system, and the morphology of the polymer (amorphous vs. crystalline regions). The solvent often acts as a swelling agent for the polymer, creating larger free volume and facilitating the penetration of the larger dye molecules.

Fixation within the Substrate

After the solvent evaporates or the molten polymer cools and solidifies, the this compound molecules become physically entrapped within the polymer matrix. The color becomes permanent through the establishment of intermolecular forces between the dye molecules and the polymer chains. These are primarily Van der Waals forces. The large, relatively rigid structure of the this compound molecule contributes to its good stability and resistance to migration once it is embedded in the polymer.

References

An In-depth Technical Guide to C.I. 11860 (Solvent Yellow 12)

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. 11860, commercially known as Solvent Yellow 12, is a monoazo dye belonging to the extensive family of azo colorants. These synthetic dyes are characterized by the presence of one or more azo groups (–N=N–) which act as the primary chromophore responsible for their color.[1][2] First discovered in the mid-19th century, azo dyes have become integral to various industries, including textiles, printing, and plastics, due to their versatile color range and cost-effective synthesis.[3] this compound, in particular, is utilized for coloring greases, mineral oils, waxes, and plastics.[4][5] This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of C.I. 11860.

Historical Context and Discovery

The development of synthetic dyes began in 1856 with William Henry Perkin's synthesis of Mauveine. This discovery spurred intense research into synthetic colorants, leading to the discovery of azo dyes by Peter Griess in 1858.[3] The first azo dye, Bismarck brown, was prepared in 1863.[3] The Colour Index, an international database for standardizing colorants, was first published in 1924 to bring order to the rapidly expanding dye industry.[6]

Chemical and Physical Properties

C.I. 11860 is scientifically known as 2-(o-tolylazo)-p-cresol.[7] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CI Name | This compound | [8] |

| CI Number | 11860 | [8] |

| CAS Number | 6370-43-0 | [7] |

| Molecular Formula | C₁₄H₁₄N₂O | [4][9] |

| Molecular Weight | 226.27 g/mol | [4][7] |

| Appearance | Yellow powder | [5] |

| Melting Point | 97 °C | [4][10] |

| Solubility | Soluble in ethanol, acetone, and benzene. | [4][7] |

Experimental Protocols: Synthesis of C.I. 11860 (this compound)

The synthesis of C.I. 11860 is a classic example of a two-step diazotization and azo coupling reaction. The process involves the conversion of an aromatic amine, in this case, o-toluidine (B26562), into a diazonium salt, which then acts as an electrophile in a substitution reaction with an electron-rich coupling agent, p-cresol (B1678582).[4][7]

Step 1: Diazotization of o-Toluidine

The diazotization reaction converts the primary amino group of o-toluidine into a diazonium salt. This is typically carried out in a cold, acidic solution using a source of nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid.[11]

Materials:

-

o-Toluidine

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Ice

Procedure:

-

In a flask, dissolve a specific molar equivalent of o-toluidine in a solution of concentrated hydrochloric acid and water.

-

Cool the resulting solution to 0-5 °C in an ice bath with constant stirring. This may form a fine suspension of o-toluidine hydrochloride.[11]

-

In a separate beaker, prepare a solution of one molar equivalent of sodium nitrite in cold water.

-

Slowly add the sodium nitrite solution dropwise to the cold o-toluidine hydrochloride suspension, ensuring the temperature is maintained below 5 °C throughout the addition.[11]

-

Continue stirring the mixture in the ice bath for 15-20 minutes after the addition is complete to ensure the complete formation of the o-tolyldiazonium chloride solution.[11]

Step 2: Azo Coupling with p-Cresol

The resulting diazonium salt is a weak electrophile and will react with an electron-rich aromatic compound like p-cresol.[11]

Materials:

-

p-Cresol

-

Sodium Hydroxide

-

Ice

Procedure:

-

In a separate beaker, dissolve one molar equivalent of p-cresol in an aqueous solution of sodium hydroxide.

-

Cool this alkaline solution in an ice bath to 0-5 °C.

-

Slowly, and with vigorous stirring, add the cold o-tolyldiazonium chloride solution to the alkaline p-cresol solution. A brightly colored precipitate of this compound should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[11]

Spectroscopic Data

Detailed spectroscopic data for C.I. 11860 is not widely available in the public domain. However, based on its chemical structure, the following characteristic spectral features can be anticipated:

-

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on both the tolyl and cresol (B1669610) rings, as well as singlets for the two methyl groups and the hydroxyl proton.

-

¹³C NMR: The spectrum would display signals for the aromatic carbons, the two methyl carbons, and the carbon bearing the hydroxyl group.

-

IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for O-H stretching (from the hydroxyl group), C-H stretching (from the aromatic and methyl groups), N=N stretching (of the azo group), and C=C stretching (of the aromatic rings).

-

UV-Vis Spectroscopy: Due to the extended conjugation provided by the azo group linking the two aromatic rings, C.I. 11860 is expected to show strong absorption in the visible region of the electromagnetic spectrum, which is responsible for its yellow color. The exact absorption maximum would be influenced by the solvent used.

Experimental Workflow Visualization

The synthesis of C.I. 11860 can be visualized as a two-stage process. The following diagram, generated using the DOT language, illustrates the workflow from starting materials to the final product.

Caption: Synthesis workflow for C.I. 11860 (this compound).

References

- 1. benchchem.com [benchchem.com]

- 2. psiberg.com [psiberg.com]

- 3. cameo.mfa.org [cameo.mfa.org]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 6. collection.sciencemuseumgroup.org.uk [collection.sciencemuseumgroup.org.uk]

- 7. This compound | 6370-43-0 [m.chemicalbook.com]

- 8. epsilonpigments.com [epsilonpigments.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. This compound|CAS NO.6370-43-0 [xcolorpigment.com]

- 11. benchchem.com [benchchem.com]

Navigating the Laboratory Landscape: A Technical Guide to the Health and Safety of SOLVENT YELLOW 12

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety data for Solvent Yellow 12, a synthetic dye used in various industrial and laboratory applications. This document is intended to equip researchers, scientists, and drug development professionals with the necessary information to handle this chemical safely in a laboratory setting. The following sections detail the known hazards, toxicological profile, physicochemical properties, and recommended safety protocols.

Core Safety and Hazard Data

This compound, also identified by its CAS number 6370-43-0, is a yellow powder that is soluble in many organic solvents but not in water.[1] While specific quantitative toxicological data is limited, it is crucial to handle this chemical with care due to its potential health hazards.

Hazard Identification and Classification

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2] However, some sources indicate it is a "questionable carcinogen with experimental tumorigenic data"[3]. Given the potential for harm and the lack of comprehensive toxicological studies, it is prudent to treat this compound as a potentially hazardous substance.

Table 1: Hazard Identification

| Hazard Statement | Precautionary Statement |

| Not classified as hazardous[2] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4] |

| Questionable carcinogen[3] | P272: Contaminated work clothing should not be allowed out of the workplace.[4] |

| May cause an allergic skin reaction.[4] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] |

| P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4] | |

| P333+P313: If skin irritation or rash occurs: Get medical advice/attention.[4] | |

| P363: Wash contaminated clothing before reuse.[4] | |

| P501: Dispose of contents/container in accordance with local regulations.[4] |

Toxicological Data

Detailed toxicological data for this compound is not consistently available across safety data sheets. Much of the available information is qualitative or marked as "no data available."

Table 2: Summary of Toxicological Data

| Toxicological Endpoint | Finding | Reference |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | [1] |

| Skin Corrosion/Irritation | No data available | [1] |

| Serious Eye Damage/Irritation | No data available | [1] |

| Respiratory or Skin Sensitization | May cause an allergic skin reaction. | [4] |

| Germ Cell Mutagenicity | No data available | [1] |

| Carcinogenicity | Questionable carcinogen with experimental tumorigenic data. | [3] |

| Reproductive Toxicity | No data available | [1] |

| Specific Target Organ Toxicity (Single Exposure) | No data available | [1] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | [1] |

| Aspiration Hazard | No data available | [1] |

| Lowest Published Toxic Dose (TDLo) | 6000 mg/kg (Subcutaneous, Mouse) | [5] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for safe handling and storage.

Table 3: Physicochemical Data

| Property | Value | Reference |

| Appearance | Brilliant yellow powder | [6] |

| Molecular Formula | C14H14N2O | [3] |

| Molecular Weight | 226.27 g/mol | [3] |

| Melting Point | 95-98°C | [1][5] |

| Boiling Point | 397°C at 760 mmHg | [5] |

| Density | 1.09 - 1.10 g/cm³ | [5][6] |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and benzene; insoluble in water. | [1][3] |

| Flash Point | 254.5°C | [5] |

Experimental Protocols and Safe Handling

Given the data gaps in the toxicological profile of this compound, a cautious approach is warranted in a laboratory setting. The following protocols are based on general best practices for handling solvent dyes and potentially hazardous chemicals.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure.

Engineering Controls

Engineering controls are designed to remove the hazard at the source.

-

Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.

-

Segregation: Store this compound away from incompatible materials, such as strong oxidizing agents.[7]

Standard Operating Procedure for Handling

The following workflow outlines the key steps for the safe handling of this compound in a laboratory.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

Table 4: First-Aid Procedures for this compound Exposure

| Exposure Route | First-Aid Measures | Reference |

| Inhalation | Move victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. | [2] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. | [2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. | [2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. | [2] |

Spill Response

In the event of a spill, follow these procedures:

-

Evacuate: Clear the immediate area of all personnel.

-

Ventilate: Increase ventilation to the area, if safe to do so.

-

Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

-

Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Avoid creating dust.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Report: Report the spill to the appropriate environmental health and safety personnel at your institution.

Disposal Considerations

All waste containing this compound, including contaminated materials and empty containers, must be disposed of as hazardous waste. Follow all institutional, local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.

Conclusion

While this compound is not officially classified as a hazardous material, the limited toxicological data and the indication of potential carcinogenicity necessitate a cautious and informed approach to its handling in a laboratory setting. By adhering to the guidelines outlined in this technical guide, including the consistent use of appropriate personal protective equipment, proper engineering controls, and established safe handling and disposal procedures, researchers can minimize their risk of exposure and ensure a safe laboratory environment. It is imperative for all personnel working with this chemical to be familiar with the information contained in the Safety Data Sheet and to follow all institutional safety protocols.

References

An In-depth Technical Guide to Purity Standards for Research-Grade Solvent Yellow 12

For Researchers, Scientists, and Drug Development Professionals

The utility of any chemical reagent in a research and development setting is fundamentally tied to its purity. For a dye such as Solvent Yellow 12 (C.I. 11860), understanding its purity profile is critical for ensuring the accuracy, reproducibility, and reliability of experimental results. This guide provides a technical overview of the purity standards, analytical methodologies, and quality control workflows relevant to research-grade this compound.

It is important to note that a universal, official "research-grade" standard for this compound is not formally established. Purity specifications are typically determined by the manufacturer. Therefore, researchers should always refer to the Certificate of Analysis (CofA) provided for a specific lot. However, a set of common purity attributes and analytical tests are widely recognized and expected for a reagent to be considered "research-grade."

Typical Purity Specifications

For a compound to be designated as research-grade, it is expected to have a high degree of purity, with minimal contaminants that could interfere with experimental outcomes. The following table summarizes the typical specifications for research-grade this compound, based on common industry practices and data from various suppliers.

| Parameter | Typical Specification | Analytical Method |

| Appearance | Brilliant yellow powder | Visual Inspection |

| Dye Content (Assay) | ≥98.0% | High-Performance Liquid Chromatography (HPLC) |

| Volatile Matter (at 105°C) | ≤1.0% | Gravimetric Analysis |

| Water Content | ≤1.0% | Karl Fischer Titration |

| Insoluble Matter | ≤0.5% | Gravimetric Analysis |

| Melting Point | 95-97 °C | Capillary Melting Point Apparatus |

| Residue on 80 mesh | ≤5.0% | Sieving |

| Heavy Metals (e.g., Pb, As) | Varies (typically ppm levels) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) |

Note: The specifications provided are illustrative. Always consult the supplier's Certificate of Analysis for lot-specific data.

Experimental Protocols for Purity Determination

A multi-faceted analytical approach is required to comprehensively assess the purity of this compound. The principal techniques are detailed below.

1. High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

HPLC is the primary method for determining the dye content (assay) and identifying organic impurities. A reverse-phase HPLC method is typically employed.

-

Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components of the mixture are separated based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase.[1] The concentration of the main component and any impurities are quantified by a detector (typically UV-Vis).

-

Typical Protocol:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water, often with a modifier like formic or phosphoric acid to improve peak shape.[2] For instance, a mobile phase could be a 90:10 mixture of methanol (B129727) and water.[1]

-

Flow Rate: Approximately 1.0 mL/min.[1]

-

Detection: UV-Vis detector set at the wavelength of maximum absorbance for this compound.

-

Quantification: The area of the this compound peak is compared to the total area of all peaks to determine the purity percentage. Alternatively, a certified analytical standard can be used for more accurate quantification.

-

2. Karl Fischer Titration for Water Content

This is a highly specific and accurate method for determining the water content in a sample.

-

Principle: The sample is titrated with a Karl Fischer reagent, which reacts stoichiometrically with water. The endpoint is detected potentiometrically.

-

Protocol:

-

A known mass of the this compound sample is dissolved in a suitable anhydrous solvent (e.g., methanol).

-

The solution is titrated with a standardized Karl Fischer reagent.

-

The amount of water is calculated based on the titrant volume consumed.

-

3. Gravimetric Analysis for Insoluble and Volatile Matter

This technique is used to determine the amount of matter that is insoluble in a specific solvent and the percentage of volatile components.

-

Principle: This method relies on the precise weighing of the sample before and after a specific treatment.

-

Protocol for Insoluble Matter:

-

Protocol for Volatile Matter:

-

A known weight of the sample is placed in a drying oven at a specified temperature (e.g., 105°C) for a set period.

-

The sample is then re-weighed, and the mass loss is attributed to volatile matter.

-

4. Spectroscopy (UV-Vis and Mass Spectrometry)

-

UV-Vis Spectroscopy: This technique is used for qualitative identification and to determine the wavelength of maximum absorbance (λmax), which is a characteristic property of the dye.

-

Mass Spectrometry (MS): Often coupled with HPLC (HPLC-MS), this method confirms the molecular weight of this compound (226.27 g/mol ) and helps in the identification of unknown impurities.[4][5][6][7]

Quality Control Workflow

The diagram below illustrates a typical quality control workflow for ensuring the purity of research-grade this compound, from raw material to the final certified product.

Caption: Quality control workflow for this compound.

Potential Impurities

Impurities in this compound can arise from the starting materials, side reactions during synthesis, or degradation.[8] Potential impurities may include unreacted starting materials like o-methylaniline and p-cresol, or by-products from the diazotization and coupling reactions.[4] The presence of these impurities can lead to inconsistent results, making their identification and quantification crucial for research applications.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Separation of C.I. Pigment Yellow 12 on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. jwent.net [jwent.net]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] HPLC-MS/MS Mechanistic Study of Direct Yellow 12 dye Degradation Using Ultraviolet Assisted Ozone Process | Semantic Scholar [semanticscholar.org]

- 8. hengyitek.com [hengyitek.com]

Methodological & Application

Application Notes and Protocols: SOLVENT YELLOW 12 as a Fluorescent Tracer

For Researchers, Scientists, and Drug Development Professionals

Introduction

SOLVENT YELLOW 12, also known as C.I. Solvent Yellow 43, is a fluorescent dye belonging to the naphthalimide class of compounds. Its inherent fluorescence and solubility in a variety of organic solvents make it a valuable tool for a range of applications, particularly as a tracer in non-aqueous fluids. These application notes provide an overview of its properties, protocols for its use, and key considerations for researchers in various fields, including fluid dynamics, materials science, and formulation development. The primary applications for this dye include surface coatings, coloring for plastics and resins, and as a fluorescent tracer for leak detection in engineering fluids, oils, and fuels.[][2][3]

Physicochemical and Spectroscopic Properties

This compound is a yellow powder with good solubility in many organic solvents, including ethanol, acetone, and benzene.[4][5] It is generally insoluble in water. This solubility profile makes it particularly suitable for applications involving organic or oil-based fluid systems.

Spectroscopic Data

The fluorescence of this compound is characterized by a distinct excitation and emission spectrum. While the exact wavelengths can be influenced by the solvent environment, the following provides a general guideline.

Table 1: Spectroscopic Properties of this compound

| Property | Value | Solvent | Reference |

| C.I. Name | Solvent Yellow 43 | - | [][6] |

| CAS Number | 19125-99-6 | - | [][7] |

| Molecular Formula | C₂₀H₂₄N₂O₂ | - | [7] |

| Molecular Weight | 324.42 g/mol | - | [7] |

| Melting Point | 125-126 °C | - | [] |

| Appearance | Yellow Powder | - | [] |

| Absorption Max (λ_max) | ~421 nm and 444 nm | Ethyl Acetate | [8] |

| Emission Max (λ_em) | ~460 nm and 490 nm | Ethyl Acetate | [8] |

| Photoluminescence Quantum Yield (PLQE) | > 0.95 | PET film | [8] |

| Light Fastness | 4-5 (on a scale of 1-8) | - | [] |

| Heat Resistance | Up to 250-300 °C | - | [][2][3] |

Note: The photophysical properties of naphthalimide dyes, such as this compound, are known to be sensitive to the polarity of the surrounding environment.[9][10][11][12] Generally, an increase in solvent polarity can lead to a red shift in the emission spectrum (a phenomenon known as solvatochromism).[13] Researchers should experimentally determine the optimal excitation and emission wavelengths for their specific solvent system.

Experimental Protocols

The following protocols provide a starting point for using this compound as a fluorescent tracer. Optimization may be required based on the specific application and instrumentation.

Preparation of Stock and Working Solutions

Proper preparation of solutions is critical for accurate and reproducible results.

Caption: Workflow for preparing this compound solutions.

Protocol:

-

Prepare a Stock Solution (e.g., 1 mg/mL):

-

Accurately weigh the desired amount of this compound powder.

-

Dissolve the powder in a high-purity, spectroscopy-grade organic solvent (e.g., ethanol, acetone, or a solvent compatible with your fluid system).

-

Use a vortex mixer or sonicator to ensure complete dissolution.

-

Store the stock solution in an amber glass vial at 4°C to protect it from light.

-

-

Prepare Working Solutions:

-

On the day of the experiment, prepare working solutions by diluting the stock solution to the desired concentration.

-

The optimal concentration will depend on the application and the sensitivity of the detection system. For initial qualitative studies, concentrations in the range of 1-10 µg/mL are often sufficient. For quantitative measurements, a concentration that gives an absorbance of less than 0.1 at the excitation wavelength is recommended to avoid inner filter effects.

-

Qualitative Fluid Tracing and Leak Detection

This protocol is suitable for visualizing fluid flow paths and identifying leaks in laboratory apparatus or fluidic systems.

Caption: Workflow for qualitative fluid tracing with this compound.

Protocol:

-

Introduce the this compound working solution into the fluid system at a suitable injection point.

-

Allow the tracer to circulate and mix thoroughly with the bulk fluid.

-

Illuminate the system with a UV lamp with an emission wavelength centered around the excitation maximum of the dye in the specific solvent.

-

Visually inspect the system for yellow-green fluorescence. The presence of fluorescence will indicate the flow path of the fluid.

-

Leaks will be readily identifiable as fluorescent spots or drips at the point of egress.

-

Document the results using photography under UV illumination for a permanent record.

Quantitative Fluorescence Measurement

For quantitative analysis, a fluorometer or a fluorescence spectrophotometer is required. This protocol outlines the general steps for measuring the fluorescence intensity of a sample containing this compound.

Protocol:

-

Instrument Setup:

-

Turn on the fluorometer and allow the lamp to warm up for the manufacturer's recommended time to ensure stable output.

-

Set the excitation and emission wavelengths to the determined optima for this compound in your solvent system.

-

Select appropriate excitation and emission slit widths to balance spectral resolution and signal intensity.

-

-

Calibration (Blanking):

-

Fill a clean cuvette with the pure solvent (without the dye).

-

Place the cuvette in the sample holder and zero the instrument. This step subtracts the background fluorescence of the solvent.

-

-

Sample Measurement:

-

Rinse the cuvette with the sample solution before filling it.

-

Place the sample cuvette in the instrument and record the fluorescence intensity.

-

For accurate measurements, ensure that the sample is free of bubbles and suspended particles.

-

-

Data Analysis:

-

The measured fluorescence intensity is proportional to the concentration of the dye within the linear range.

-

For absolute concentration determination, a calibration curve must be generated using a series of standards of known concentrations.

-

Key Considerations and Best Practices

-

Solvent Effects: The photophysical properties of this compound are solvent-dependent. It is crucial to characterize the dye's spectral properties in the specific fluid system being investigated.

-

Concentration Effects: At high concentrations, fluorescence intensity may not be linear with concentration due to self-quenching and inner filter effects.[14] It is recommended to work with dilute solutions (absorbance < 0.1).

-

Photostability: While naphthalimide dyes are generally considered to have good photostability, prolonged exposure to high-intensity light can lead to photobleaching.[10] Minimize light exposure to the samples and stock solutions.

-

Chemical Compatibility: Assess the chemical compatibility of this compound with the components of your fluid system to avoid degradation of the dye or unwanted reactions.

-

Safety: Handle the dye powder in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Applications in Research and Development

The properties of this compound make it a versatile tool for various research applications:

-

Microfluidics: Visualization of flow patterns, mixing efficiency, and residence time distribution in microfluidic devices.

-

Formulation Science: Studying the mixing and homogeneity of non-aqueous liquid formulations.

-

Materials Science: As a fluorescent probe to investigate the curing and integrity of polymers and resins.

-

Leak Detection: Identifying leaks in custom-built laboratory equipment and fluid handling systems.

Logical Relationships in Fluorescence-Based Tracing

The following diagram illustrates the logical relationships between experimental parameters and the resulting fluorescence signal in a typical tracing experiment.

Caption: Logical diagram of factors affecting the measured fluorescence signal.

References

- 2. Fluorescent probes offer fuller view of drug delivery in cells | EurekAlert! [eurekalert.org]

- 3. This compound for Plastic and Resin [colorbloomdyes.com]

- 4. chembk.com [chembk.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. How Fluorescent Probes Can Enhance Drug Delivery | Drug Discovery And Development [labroots.com]

- 7. Solvent yellow 43 | 19125-99-6 | FS176733 | Biosynth [biosynth.com]

- 8. research.tue.nl [research.tue.nl]

- 9. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05654F [pubs.rsc.org]

- 10. sciforum.net [sciforum.net]

- 11. mdpi.com [mdpi.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 14. Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Solvent Yellow 12 Staining in Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction